![molecular formula C14H14O B1594289 Benzene, 1-methyl-3-(4-methylphenoxy)- CAS No. 51801-69-5](/img/structure/B1594289.png)
Benzene, 1-methyl-3-(4-methylphenoxy)-
Overview
Description
“Benzene, 1-methyl-3-(4-methylphenoxy)-” is an organic compound . It has a molecular formula of C13H12O and a molecular weight of 184.2338 .
Synthesis Analysis
The synthesis of benzene derivatives like “Benzene, 1-methyl-3-(4-methylphenoxy)-” often involves reactions such as acylation and bromination . The order of these reactions can influence the products produced . For example, the acylation reaction introduces a meta-directing group on the benzene ring .Molecular Structure Analysis
The molecular structure of “Benzene, 1-methyl-3-(4-methylphenoxy)-” can be represented by the InChI string: InChI=1S/C13H12O/c1-11-6-5-9-13 (10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Benzene and its derivatives, including “Benzene, 1-methyl-3-(4-methylphenoxy)-”, can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . The type and position of substituents on the benzene ring significantly influence the physicochemical properties of the compound and the appropriate chemical, physical, or biological effects .Physical And Chemical Properties Analysis
“Benzene, 1-methyl-3-(4-methylphenoxy)-” has a molecular weight of 184.2338 . More specific physical and chemical properties such as boiling point, melting point, density, and solubility were not found in the search results.Scientific Research Applications
Organic Photovoltaics
3,4’-Dimethyldiphenyl ether: is used as an additive in the fabrication of organic photovoltaic devices. It plays a role in the development of thienothiophene-co-benzodithiophene polymer-based solar cells . This application is crucial for the advancement of renewable energy technologies, where the compound helps in improving the efficiency and stability of solar cells.
Hydrodeoxygenation Studies
In the field of biofuel production, 3,4’-Dimethyldiphenyl ether serves as a model compound to study the hydrodeoxygenation of ether linkages in lignin fragments . This process is vital for converting lignin, a major component of biomass, into valuable hydrocarbons that can be used as fuels.
Antibacterial and Antioxidant Applications
Diphenyl ethers, including 3,4’-Dimethyldiphenyl ether , have shown potential antibacterial and antioxidant properties . These activities make them candidates for use in pharmaceuticals and as preservatives in food and cosmetic industries.
Antitumor and Neuroprotective Effects
Recent studies suggest that diphenyl ethers may exhibit antitumor and neuroprotective effects . This opens up possibilities for their use in developing treatments for cancer and neurodegenerative diseases like Alzheimer’s.
Pesticides and Public Health
The compound’s derivatives are explored for their applications in pesticides due to their bioactivity. They contribute to controlling microbial infections and are of significant research value in public health .
Textile and Household Products
3,4’-Dimethyldiphenyl ether: and its derivatives are used in the production of various household products and textiles . Their properties can impart specific characteristics like fragrance or antimicrobial activity to these products.
Safety And Hazards
While specific safety and hazard information for “Benzene, 1-methyl-3-(4-methylphenoxy)-” was not found, it’s important to note that benzene is carcinogenic to humans and no safe level of exposure can be recommended . Benzene exposure has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .
properties
IUPAC Name |
1-methyl-3-(4-methylphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKWISXILXVKEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199745 | |
Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-methyl-3-(4-methylphenoxy)- | |
CAS RN |
51801-69-5 | |
Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051801695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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